Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate
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Overview
Description
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate typically involves the reaction of 6-methyl-4-(trifluoromethyl)pyridin-2-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate has several scientific research applications:
Biology: The compound can be used in studies to understand the biological activity of trifluoromethylated pyridine derivatives.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)acetate: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
Methyl 2-((4-(trifluoromethyl)pyridin-2-yl)oxy)acetate: The trifluoromethyl group is positioned differently, potentially altering its interaction with molecular targets.
Haloxyfop-P-methyl: A similar compound used as a herbicide, featuring a trifluoromethyl group and a pyridine ring, but with different substituents and applications.
Uniqueness
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological properties. The presence of both a trifluoromethyl group and a pyridine ring makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate, with the CAS number 187327-30-6, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H14F3NO3
- Molecular Weight : 325.28 g/mol
- InChI Key : JWBZOKQQKRJKNS-UHFFFAOYSA-N
- Boiling Point : Data not available
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings from recent studies.
Antiviral Activity
Recent studies have indicated that compounds derived from pyridine and its derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated potent antiviral activity against influenza viruses, showing an IC50 value of 27.4 nM against Oseltamivir-sensitive strains and a favorable safety profile in vivo . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.
Anticancer Properties
Research has highlighted the anticancer potential of pyridine derivatives. A study involving similar compounds revealed strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. One such compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly less toxicity to non-cancerous cells . This selectivity indicates a promising therapeutic window for further exploration.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and interaction with biological membranes, potentially influencing cellular uptake and bioactivity.
Case Studies
- Antiviral Efficacy : A related study on pyridine-based compounds demonstrated their ability to reduce viral load in infected mice models significantly. Although this compound was not directly tested, its structural analogs showed promising results in reducing influenza virus replication .
- Anticancer Activity : In vivo studies using compounds with similar structures reported significant inhibition of tumor growth in mouse models of TNBC. The compounds not only inhibited cell proliferation but also reduced metastasis effectively .
Data Table
Property | Value |
---|---|
Molecular Formula | C16H14F3NO3 |
Molecular Weight | 325.28 g/mol |
CAS Number | 187327-30-6 |
Potential Antiviral Activity | IC50 < 27.4 nM (related compounds) |
Anticancer IC50 (MDA-MB-231) | 0.126 μM (related compounds) |
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C10H10F3NO3/c1-6-3-7(10(11,12)13)4-8(14-6)17-5-9(15)16-2/h3-4H,5H2,1-2H3 |
InChI Key |
VHOLKMCVICZCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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